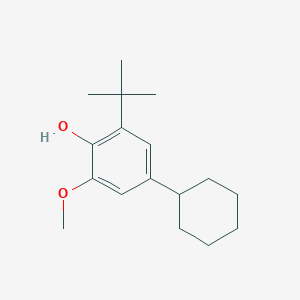
Ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate is a chemical compound with the molecular formula C9H14O4. Its structure features a tetrahydrofuran ring (a five-membered oxygen-containing ring) attached to a propanoate group via an ester linkage
Vorbereitungsmethoden
Synthesis Routes: Several synthetic routes exist for the preparation of ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate. One common method involves the reaction of ethyl acetoacetate with furan-2-carbaldehyde under acidic conditions. The resulting product undergoes cyclization to form the tetrahydrofuran ring .
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a starting point for further optimization and scale-up.
Analyse Chemischer Reaktionen
Reactivity: Ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate can participate in various chemical reactions:
Hydrolysis: Under basic conditions, the ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: Reduction of the ketone group (5-oxo) can lead to the formation of the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Ring Opening: The tetrahydrofuran ring can be opened under specific conditions.
- Acidic catalysts (e.g., sulfuric acid) for esterification and cyclization.
- Reducing agents (e.g., sodium borohydride) for ketone reduction.
Major Products: The major products depend on the specific reaction conditions. Hydrolysis yields the corresponding carboxylic acid, while reduction produces the alcohol form.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate finds applications in:
Flavor and Fragrance Industry: Its unique structure contributes to flavor and fragrance compositions .
Medicinal Chemistry: Researchers explore its potential as a building block for drug design.
Organic Synthesis: It serves as a versatile intermediate in organic synthesis.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. For example:
- In flavor and fragrance applications, it contributes to sensory perception.
- In medicinal chemistry, it may interact with biological targets via specific pathways.
Vergleich Mit ähnlichen Verbindungen
While ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate is unique due to its tetrahydrofuran ring, other related compounds include:
- Ethyl acetoacetate: Similar in structure but lacks the tetrahydrofuran ring.
- Other furan derivatives: Explore compounds with furan rings for comparison.
Eigenschaften
CAS-Nummer |
58262-38-7 |
|---|---|
Molekularformel |
C9H14O4 |
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
ethyl 3-(5-oxooxolan-2-yl)propanoate |
InChI |
InChI=1S/C9H14O4/c1-2-12-8(10)5-3-7-4-6-9(11)13-7/h7H,2-6H2,1H3 |
InChI-Schlüssel |
KUKNMYNDDJSCRX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC1CCC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,7-Dioxa-4,10-dithiaspiro[5.5]undecane](/img/structure/B12010095.png)
![2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B12010103.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B12010119.png)




![2,5,8-Trimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine](/img/structure/B12010157.png)
![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide](/img/structure/B12010160.png)



![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12010193.png)
